2,5-Dibromo-3-chloropyridine
Overview
Description
2,5-Dibromo-3-chloropyridine is an organic compound with the chemical formula C5H2Br2ClN. It is a colorless or pale yellow solid that is almost insoluble in water but soluble in organic solvents such as ethanol and chloride solvents. This compound is known for its strong pungent smell and is primarily used as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and pesticides .
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in organic synthesis , which suggests that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
The mode of action of 2,5-Dibromo-3-chloropyridine is largely dependent on the specific chemical reactions it’s used in. For instance, it’s known to participate in Suzuki–Miyaura reactions, which are used to form carbon-carbon bonds . In these reactions, the bromine atoms in the compound can be replaced with other groups, leading to the formation of new compounds .
Pharmacokinetics
The pharmacokinetic properties of this compound are as follows :
- Absorption : High gastrointestinal absorption is predicted for this compound .
- Distribution : It’s predicted to be able to cross the blood-brain barrier .
- Metabolism : It’s not a substrate for P-glycoprotein, suggesting it’s not likely to be actively transported out of cells . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
- Excretion : Information on the excretion of this compound is not readily available .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in. As a building block in organic synthesis, it can contribute to the formation of a wide variety of compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2-8°C . Additionally, its solubility can affect its action and efficacy. It’s predicted to be moderately soluble .
Biochemical Analysis
Biochemical Properties
2,5-Dibromo-3-chloropyridine is an important intermediate compound that interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3-chloropyridine can be synthesized through several methods. One common method involves the reaction of pyridinium chloride with dibromomethane bromide. Another method includes the reaction of 5-bromo-2,3-dichloropyridine with hydrogen bromide in acetic acid at 70°C for 7 hours . The reaction mixture is then diluted with ethyl acetate, quenched with water, and extracted with ethyl acetate to obtain the desired product.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products Formed:
- Substitution reactions can yield various substituted pyridines.
- Coupling reactions can produce biaryl compounds and other complex organic molecules.
Scientific Research Applications
2,5-Dibromo-3-chloropyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It plays a role in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Comparison with Similar Compounds
- 2-Bromo-3-chloro-5-methylpyridine
- 2-Bromo-3-chloro-4-methyl-5-nitropyridine
- 2-Bromo-3-chloropyridin-4-amine
- 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
Comparison: 2,5-Dibromo-3-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and versatility in chemical synthesis. Compared to its analogs, it offers a broader range of chemical transformations and applications, making it a valuable intermediate in various fields of research and industry.
Properties
IUPAC Name |
2,5-dibromo-3-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPHOXAZOVLRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505000 | |
Record name | 2,5-Dibromo-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160599-70-2 | |
Record name | 2,5-Dibromo-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dibromo-3-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,5-dibromo-3-chloropyridine synthesized according to the research?
A1: The paper describes the synthesis of this compound from 5-bromo-3-chloro-2,4-dihydroxypyridine. While the specific reaction conditions are not detailed, the paper states that the target compound was prepared by converting 5-bromo-3-chloro-2,4-dihydroxypyridine into 4-amino-2,5-dibromo-3-chloropyridine []. This suggests a multi-step synthesis pathway involving the introduction of an amino group at the 4-position.
Q2: What can we infer about the structure of this compound based on the research?
A2: Although the paper does not provide spectroscopic data, the structure of this compound is deduced based on its synthesis from 5-bromo-3-chloro-2,4-dihydroxypyridine and its subsequent conversion to other compounds with confirmed structures []. This strongly supports the assigned positions of the bromine and chlorine atoms on the pyridine ring.
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